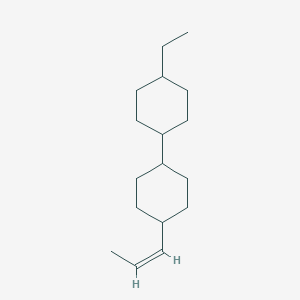
trans,trans-4''-Ethyl-4-propenyl-bicyclohexyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans,trans-4’'-Ethyl-4-propenyl-bicyclohexyl: is a chemical compound known for its unique structural properties It belongs to the class of bicyclohexyl derivatives, which are characterized by two cyclohexane rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans,trans-4’'-Ethyl-4-propenyl-bicyclohexyl typically involves the coupling of appropriate cyclohexyl derivatives under controlled conditions. One common method is the Hartwig-Miyaura C-H borylation using an iridium catalyst . This reaction allows for the selective formation of the desired bicyclohexyl structure with high purity.
Industrial Production Methods: Industrial production of trans,trans-4’'-Ethyl-4-propenyl-bicyclohexyl may involve large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process is designed to be efficient and cost-effective, making the compound accessible for various applications.
Análisis De Reacciones Químicas
Types of Reactions: trans,trans-4’'-Ethyl-4-propenyl-bicyclohexyl undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans,trans-4’'-Ethyl-4-propenyl-bicyclohexyl is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural properties allow for the exploration of binding affinities and the development of new bioactive compounds.
Medicine: In medicine, trans,trans-4’'-Ethyl-4-propenyl-bicyclohexyl may be investigated for its potential therapeutic properties. Researchers are exploring its use in drug development, particularly for targeting specific molecular pathways.
Industry: In industry, this compound is used in the production of advanced materials, such as liquid crystals and polymers. Its stability and reactivity make it suitable for various industrial applications, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of trans,trans-4’'-Ethyl-4-propenyl-bicyclohexyl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism depends on the context of its application, whether in biological systems or industrial processes.
Comparación Con Compuestos Similares
trans,trans-4-Ethyl-4’-propyl-1,1’-bicyclohexyl: This compound has a similar bicyclohexyl structure but with different substituents, leading to variations in its chemical and physical properties.
trans,trans-4’-Propyl-4-(p-tolyl)bicyclohexyl: Another related compound with a different substituent pattern, affecting its reactivity and applications.
Uniqueness: trans,trans-4’'-Ethyl-4-propenyl-bicyclohexyl is unique due to its specific substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C17H30 |
|---|---|
Peso molecular |
234.4 g/mol |
Nombre IUPAC |
1-ethyl-4-[4-[(Z)-prop-1-enyl]cyclohexyl]cyclohexane |
InChI |
InChI=1S/C17H30/c1-3-5-15-8-12-17(13-9-15)16-10-6-14(4-2)7-11-16/h3,5,14-17H,4,6-13H2,1-2H3/b5-3- |
Clave InChI |
VPVLGLMCUCWKHU-HYXAFXHYSA-N |
SMILES isomérico |
CCC1CCC(CC1)C2CCC(CC2)/C=C\C |
SMILES canónico |
CCC1CCC(CC1)C2CCC(CC2)C=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


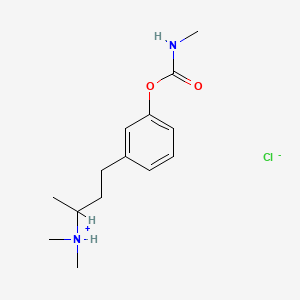
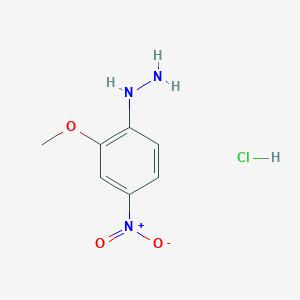
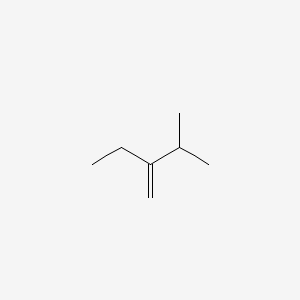
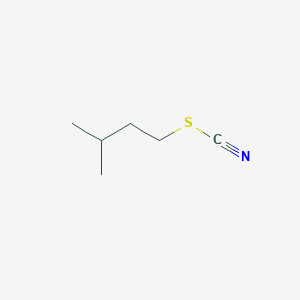
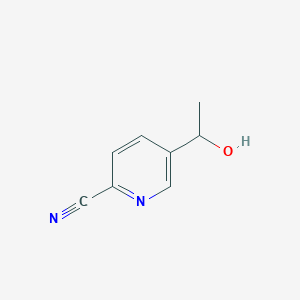
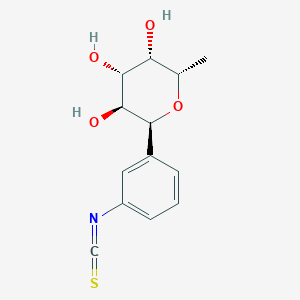

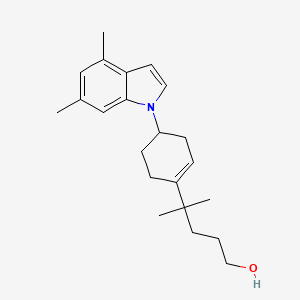
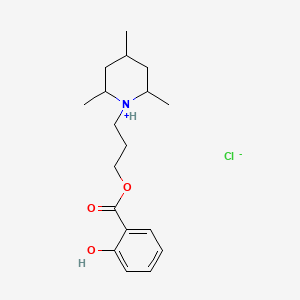
![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride](/img/structure/B13780102.png)
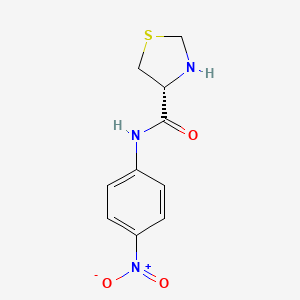
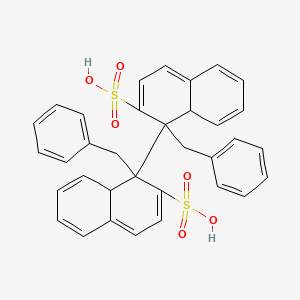
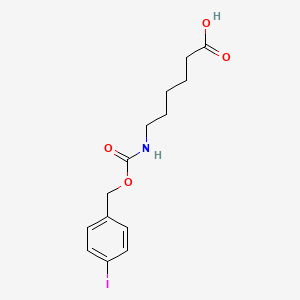
![N-methyl-N-(3-oxatricyclo[3.2.1.02,4]octan-6-ylmethyl)acetamide](/img/structure/B13780130.png)
